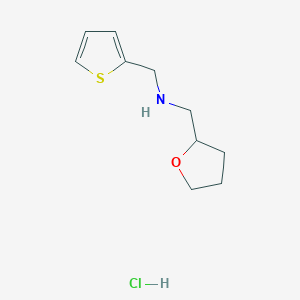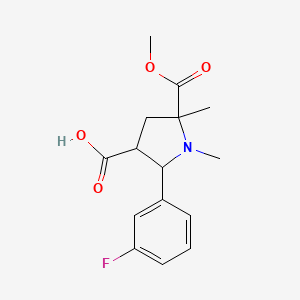
2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Overview
Description
Synthesis Analysis
In a related study, a series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized by NMR and MS . The acidity of these BFILs was measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs was determined .Molecular Structure Analysis
The molecular structure of a similar compound, 4-(METHOXYCARBONYL)PHENYL N-(2-FLUOROPHENYL)CARBAMATE, has a linear formula of C15H12FNO4 .Chemical Reactions Analysis
2-FLUOROPHENOL, a compound that might share some structural similarities with the compound you’re asking about, reacts as a weak organic acid . It may be incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides . Flammable gas (H2) is often generated, and the heat of the reaction may ignite the gas . Heat is also generated by the acid-base reaction with bases .Physical And Chemical Properties Analysis
2-FLUOROPHENOL, a compound that might share some structural similarities with the compound you’re asking about, is a liquid or crystalline solid melting at 14-16°C . It has a density of 1.246 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been utilized in the synthesis of various chemically related substances, demonstrating its versatility in organic synthesis. For instance, it has been used in the synthesis of dihydropyridine derivatives, which are significant in pharmacological research due to their potential therapeutic properties (Li Ruo-qi, 2008); (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).
Its structural and chemical properties have been explored through various chemical reactions, highlighting its reactivity and potential for creating diverse chemical structures. For example, studies have investigated its electrochemical behavior and its ability to undergo transformations into various derivatives (J. David, J. Hurvois, A. Tallec, L. Toupet, 1995); (Yukio Yamamoto, Jun-ichi Hoshino, Yoshikazu Fujimoto, J. Ohmoto, S. Sawada, 1993).
Pharmacological Research
- The compound has been a part of research into new pharmacological agents, particularly in exploring its efficacy in various medical conditions. Its derivatives have been synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activities (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).
Material Science and Chemistry
- In material science and chemistry, the compound and its derivatives have been used to synthesize new materials with potential applications in various fields. This includes the development of fluoroionophores and other novel chemical structures with unique properties (W. Hong, Chu‐Chieh Lin, Tung-Sheng Hsieh, Cheng-Chung Chang, 2012).
Safety and Hazards
properties
IUPAC Name |
2-(2-fluorophenyl)-5-methoxycarbonyl-1,5-dimethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(14(20)21-3)8-10(13(18)19)12(17(15)2)9-6-4-5-7-11(9)16/h4-7,10,12H,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFCBHQFWFNNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2F)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



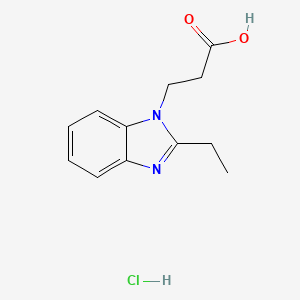

![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3078612.png)
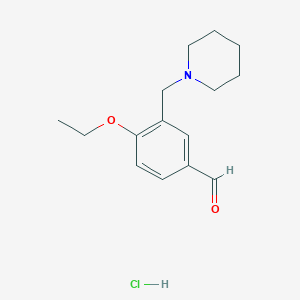
![3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078625.png)
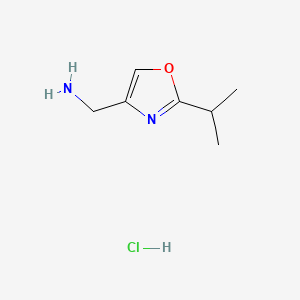
![3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B3078640.png)

